molecular formula C16H19N3O3 B4505589 N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B4505589
M. Wt: 301.34 g/mol
InChI Key: PKLFLUHOGNIXTM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14264148 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Therapeutic Agents

N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide derivatives are explored for their pharmacological applications, particularly as part of compounds designed to inhibit specific proteins or pathways implicated in diseases. For example, the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors have shown promising results against small lung cancer, highlighting the compound's role in cancer therapy research (Panchal, Rajput, & Patel, 2020).

Anticancer Activity

1,3,4-Oxadiazole and pyrazole novel derivatives, including the chemical structure of interest, have been computationally and pharmacologically evaluated for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the compound's potential in developing new therapeutic agents with specific anticancer properties (Faheem, 2018).

Kinetic Studies

The compound's structure has also been involved in studies focusing on the kinetics of reactions, such as the base-catalysed hydrolysis and cyclisation of substituted acetamide and benzamide O-(Phenoxycarbonyl)oximes. These studies provide insights into the compound's stability and reactivity, essential for developing new drugs (Mindl, Kaválek, Straková, & Štěrba, 1999).

Molecular Docking and Antimicrobial Activity

The synthesis and characterization of novel derivatives, including this compound, have been performed to explore their potential as anti-inflammatory agents. Additionally, molecular docking studies help understand how these compounds interact with biological targets, offering a pathway to designing more effective therapeutic agents (Ilango, Valentina, Umarani, & Kumar, 2009).

Properties

IUPAC Name

N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-17-16(22-19-11)13-8-4-5-9-14(13)21-10-15(20)18-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFLUHOGNIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.